molecular formula C5H6ClNO4 B1141710 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid CAS No. 111230-59-2

4-Chloro-2-(methoxyimino)-3-oxobutanoic acid

Cat. No. B1141710
M. Wt: 179.56
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including condensation, oxidation, and oximation, with the presence of specific catalysts to achieve high yields and purity. For instance, 2-Methoxyimino-2-furylacetic acid was synthesized from 2-acetoxyfuran and benzaldehyde through aldol condensation, oxidation, and oximation, showcasing the complexity and efficiency of synthetic routes for related compounds (Liu Zuo-zhou, 2007).

Molecular Structure Analysis

Molecular structure analysis involves using various spectroscopic and computational techniques to elucidate the structure of compounds. The molecular structure, first-order hyperpolarizability, molecular electrostatic potential, and frontier orbital analysis of similar compounds have been extensively studied to understand their electronic and optical properties, contributing to applications in materials science and molecular electronics (Rahul Raju et al., 2015).

Scientific Research Applications

Chemical Synthesis and Biological Activity

4-Chloro-2-(methoxyimino)-3-oxobutanoic acid and its derivatives are of significant interest in the field of chemical synthesis and biological activity research. Studies have shown that the esters and N-methylamides of 2-hydroxyimino- and 2-alkoxyimino-3-(acylhydrazono)-butanoic acids, related to the compound , have been synthesized successfully. These compounds are analogs of strobilurins, which are fungicidal antibiotics, indicating their potential application in developing new agricultural fungicides (Zakharychev, Golubtsova, & Kovalenko, 1999).

Role in Apoptosis

Research has explored the role of derivatives of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid in biological processes such as apoptosis. For instance, 4-Methylthio-2-oxobutanoic acid, a closely related compound, has been identified as a potent inducer of apoptosis in BAF3 murine lymphoid cells. This discovery suggests potential therapeutic applications, particularly in treating diseases characterized by aberrant cell proliferation (Quash et al., 1995).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, derivatives of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid have been utilized in developing sensitive assays. For example, haptens derived from similar compounds have been synthesized and used in constructing effective enzyme-linked immunosorbent assays (ELISAs) for detecting pesticide residues in fruit samples, demonstrating the compound's utility in environmental monitoring and food safety (Zhang et al., 2008).

Green Chemistry Applications

The compound's derivatives have also found applications in green chemistry, facilitating efficient synthesis processes. For instance, a boric acid-catalyzed multi-component reaction in an aqueous medium has been developed using ethyl 4-chloro-3-oxobutanoate, a related compound, leading to the synthesis of 4H-isoxazol-5-ones in high yields. This method emphasizes efficiency, simplicity, and environmental friendliness, highlighting the role of 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid derivatives in promoting sustainable chemical synthesis (Kiyani & Ghorbani, 2015).

properties

IUPAC Name

4-chloro-2-methoxyimino-3-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO4/c1-11-7-4(5(9)10)3(8)2-6/h2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNGESOREPKWTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C(=O)CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699581
Record name 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methoxyimino-3-oxobutanoic acid

CAS RN

111230-59-2
Record name 4-Chloro-2-(methoxyimino)-3-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 15 ml of acetonitrile was dissolved 725 mg of 2-methoxyimino-3-oxobutyric acid, followed by addition of 2.8 ml of triethylamine. Then, 2.5 ml of chlorotrimethylsilane was added dropwise with ice-cooling and the mixture was stirred at 20°-25° C. for 2 hours. After addition of 10 ml of xylene, the reaction mixture was concentrated under reduced pressure and the residue was suspended in 15 ml of tetrahydrofuran. The suspension was filtered in a nitrogen gas stream to remove insolubles. This filtrate containing trimethylsilyl 2-ethoxyimino-3-oxobutyrate trimethylsilyl enol ether (i.e. trimethylsilyl 2-methoxyimino-3-trimethylsilyloxy-3-butenoate) was cooled to -30° C. and 0.45 ml of sulfuryl chloride was added dropwise thereto. After the temperature of the mixture was increased to 20° C., the reaction mixture was concentrated under reduced pressure and the residue was diluted with 20 ml of water and stirred for 10 minutes for hydrolyzing the trimethylsilyl ester. Then, 2N aqueous sodium hydroxide solution was added dropwise to adjust the reaction mixture to pH 9.0. The reaction mixture was washed twice with 20 ml portions of methylene chloride and the aqueous layer was adjusted to pH 0.5 by dropwise addition of concentrated hydrochloric acid. The aqueous layer was saturated with sodium chloride and extracted 3 times with 20 ml portions of ether. The organic layers were combined, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The above procedure gave 4-chloro-2-methoxyimino-3-oxobutyric acid.
Quantity
2.8 mL
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reactant
Reaction Step One
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2.5 mL
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reactant
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10 mL
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2-methoxyimino-3-oxobutyric acid
Quantity
725 mg
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reactant
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Quantity
15 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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